N,N'-Dibutyl-N-(4-(butyl(2,2,6,6-tetramethyl-4-piperidyl)amino)-6-chloro-1,3,5-triazin-2-yl)-6-chloro-N'-(2,2,6,6-tetramethyl-4-piperidyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
N,N’-Dibutyl-N-(4-(butyl(2,2,6,6-tetramethyl-4-piperidyl)amino)-6-chloro-1,3,5-triazin-2-yl)-6-chloro-N’-(2,2,6,6-tetramethyl-4-piperidyl)-1,3,5-triazine-2,4-diamine is a complex organic compound with a molecular formula of C93H176N24Cl2. This compound is known for its unique structure, which includes multiple triazine rings and piperidyl groups. It is used in various scientific research applications due to its chemical properties.
Preparation Methods
The synthesis of N,N’-Dibutyl-N-(4-(butyl(2,2,6,6-tetramethyl-4-piperidyl)amino)-6-chloro-1,3,5-triazin-2-yl)-6-chloro-N’-(2,2,6,6-tetramethyl-4-piperidyl)-1,3,5-triazine-2,4-diamine involves multiple stepsThe reaction conditions often require specific temperatures and catalysts to ensure the correct formation of the compound .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the triazine rings can be substituted with other nucleophiles.
Oxidation and Reduction: The piperidyl groups can undergo oxidation and reduction reactions, altering the compound’s properties.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the triazine rings
Scientific Research Applications
N,N’-Dibutyl-N-(4-(butyl(2,2,6,6-tetramethyl-4-piperidyl)amino)-6-chloro-1,3,5-triazin-2-yl)-6-chloro-N’-(2,2,6,6-tetramethyl-4-piperidyl)-1,3,5-triazine-2,4-diamine is used in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazine rings and piperidyl groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it useful in therapeutic applications .
Comparison with Similar Compounds
Compared to other similar compounds, N,N’-Dibutyl-N-(4-(butyl(2,2,6,6-tetramethyl-4-piperidyl)amino)-6-chloro-1,3,5-triazin-2-yl)-6-chloro-N’-(2,2,6,6-tetramethyl-4-piperidyl)-1,3,5-triazine-2,4-diamine stands out due to its unique structure and properties. Similar compounds include:
- N,N’-Dibutyl-N-(4-(butyl(2,2,6,6-tetramethyl-4-piperidyl)amino)-1,3,5-triazin-2-yl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)-1,3,5-triazine-2,4-diamine
- N,N’-Dibutyl-N-(4-(butyl(2,2,6,6-tetramethyl-4-piperidyl)amino)-6-chloro-1,3,5-triazin-2-yl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)-1,3,5-triazine-2,4-diamine .
These compounds share similar triazine and piperidyl structures but differ in their specific substitutions and functional groups, leading to variations in their chemical and biological properties.
Properties
CAS No. |
85665-72-1 |
---|---|
Molecular Formula |
C36H63Cl2N11 |
Molecular Weight |
720.9 g/mol |
IUPAC Name |
2-N,4-N-dibutyl-4-N-[4-[butyl-(2,2,6,6-tetramethylpiperidin-4-yl)amino]-6-chloro-1,3,5-triazin-2-yl]-6-chloro-2-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C36H63Cl2N11/c1-12-15-18-47(25-21-33(4,5)45-34(6,7)22-25)29-39-27(37)41-31(43-29)49(20-17-14-3)32-42-28(38)40-30(44-32)48(19-16-13-2)26-23-35(8,9)46-36(10,11)24-26/h25-26,45-46H,12-24H2,1-11H3 |
InChI Key |
UDPMLRCYSXMNNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1CC(NC(C1)(C)C)(C)C)C2=NC(=NC(=N2)N(CCCC)C3=NC(=NC(=N3)Cl)N(CCCC)C4CC(NC(C4)(C)C)(C)C)Cl |
Origin of Product |
United States |
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